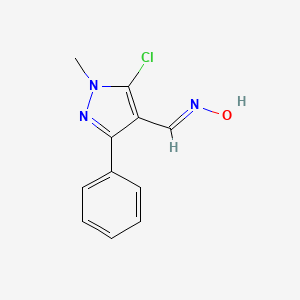

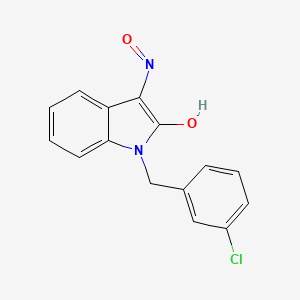

5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, such as the ones described in the papers, typically involves the use of reagents that facilitate the formation of the pyrazole ring. For instance, the Vilsmeier-Haack reagent was used to synthesize a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, confirming the structures through elemental analysis, NMR, and X-ray crystallography . This suggests that similar methods could be employed in the synthesis of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime, with the additional step of introducing the oxime functional group.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their reactivity and physical properties. The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined using X-ray diffraction, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, with the two planes inclined at an angle of 72.8 degrees . This information is valuable as it provides a basis for predicting the molecular geometry of the oxime derivative, which may exhibit similar planarity between its functional groups.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from their functional groups and molecular structure. The papers do not provide specific details on the chemical reactions of the compounds studied, but the presence of reactive sites such as the aldehyde group in the related compounds suggests that the oxime derivative could undergo various chemical transformations. These could include nucleophilic addition reactions at the carbonyl carbon or the formation of coordination complexes with metals due to the nitrogen atoms in the pyrazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary significantly depending on their molecular structure and substituents. For example, photophysical studies of a related compound showed variations in extinction coefficients and quantum yield in different solvents, indicating solvatochromic behavior . This implies that the oxime derivative may also exhibit solvatochromism and that its physical properties such as solubility and melting point could be influenced by its molecular structure and the nature of the substituents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

- Synthesis as Precursors in Chemical Reactions : 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime serves as a precursor in Sonogashira-type cross-coupling reactions. These reactions provide 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are then transformed into various pyrazolo[4,3-c]pyridines and oxides through regioselective cyclisation (Vilkauskaitė, Šačkus, & Holzer, 2011).

- Crystal Structure Determination : This compound was used in synthesizing new pyrazole derivatives, and its crystal structure was analyzed through X-ray diffraction. It was found that the aldehydic fragment is nearly coplanar with the adjacent pyrazole ring (Xu & Shi, 2011).

Chemical Transformations and Derivatives

- Formation of Thieno[2,3-c]pyrazoles and Related Heterocycles : This compound is converted into chloronitriles and then reacts with various agents to form novel heterocycles like methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (Haider et al., 2005).

- Synthesis of Pyrazole-4-Carbaldehyde Oximes : 1-Alkyl-1H-pyrazole-4-carbaldehyde oximes are synthesized from this compound and reacted with acetic anhydride to produce nitriles. The crystal structure of these oximes has been determined by X-ray analysis (Attaryan et al., 2012).

Synthesis of Bipyrazoles and Chalcones

- Formation of Reduced Bipyrazoles : 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde reacts under microwave irradiation with various compounds to produce chalcones and subsequently, reduced bipyrazoles. The structures of these bipyrazoles have been reported in detail (Cuartas et al., 2017).

Applications in Bioactive Compound Synthesis

- Antimicrobial Agent Synthesis : New series of heterocyclic compounds with antimicrobial properties have been synthesized using this compound. These compounds have shown potential activity against various bacterial and fungal strains (Bhat et al., 2016).

- Synthesis of Pyrazole-Appended Quinolinyl Chalcones : This compound was used in synthesizing new chalcones with a pyrazole group. These compounds exhibit promising antimicrobial properties and moderate antioxidant activity (Prasath et al., 2015).

Corrosion Inhibition

- Mild Steel Corrosion Protection : This compound has been used to study its corrosion protection properties for mild steel in acidic environments. It behaves like a mixed-type inhibitor and shows potential as a corrosion inhibitor (Thomas, Ammal, & Joseph, 2020).

Wirkmechanismus

CMPPC adsorbs on the metal surface, and the phenomenon obeys Langmuir adsorption isotherm pattern . Various kinetic and thermodynamic parameters are calculated using Arrhenius and Van’t Hoff approaches . Molecular dynamics simulations are employed using computational chemistry protocols . The results indicate that the CMPPC offers maximum interaction on Fe (111) plane of the metal surface .

Eigenschaften

IUPAC Name |

(NE)-N-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-15-11(12)9(7-13-16)10(14-15)8-5-3-2-4-6-8/h2-7,16H,1H3/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESJWRWGYLJFJT-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017089.png)

![4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017090.png)

![4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B3017093.png)

![1-Prop-2-enyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B3017096.png)

![1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3017099.png)

![Tert-butyl 2-[[3-(2-chloropropanoylamino)cyclobutyl]-(cyclopropylmethyl)amino]acetate](/img/structure/B3017100.png)

![Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017104.png)

![4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3017106.png)

![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B3017108.png)